molecular formula C32H22N12 B13118929 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin

Cat. No.: B13118929
M. Wt: 574.6 g/mol
InChI Key: SGTYFGIVLLFKQY-UHFFFAOYSA-N
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Description

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin (CAS 110766-05-7) is a high-purity, specialized porphyrin derivative designed for cutting-edge scientific research. Its molecular structure, featuring imidazole substituents at the meso-positions, makes it a versatile precursor for constructing sophisticated functional materials. A primary research application is in the synthesis of cationic Covalent Organic Frameworks (COFs) . When used as a building block, this porphyrin can be linked with charged functional compounds to create porous, crystalline networks. These frameworks demonstrate exceptional capabilities for the selective adsorption and removal of toxic heavy metals, such as Cr(VI), from wastewater, with studies showing adsorption capacities as high as 373.14 mg/g . Furthermore, the extended π-conjugated structure and superior photoelectric response of the resulting COFs make them excellent light-driven oxidase mimics, enabling the sensitive and selective colorimetric detection of Cr(VI) at low concentrations (LOD of 41 nM) without the need for unstable hydrogen peroxide . Beyond environmental remediation, porphyrin-imidazole derivatives are extensively investigated in the biomedical field for Antimicrobial Photodynamic Therapy (aPDT) . These compounds can act as potent photosensitizers; upon irradiation with light, they generate reactive oxygen species (ROS) that effectively inactivate a range of microorganisms, including antibiotic-resistant bacteria . The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain stability . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C32H22N12

Molecular Weight

574.6 g/mol

IUPAC Name

5,10,15,20-tetrakis(1H-imidazol-5-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40)

InChI Key

SGTYFGIVLLFKQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CN=CN6)C7=CN=CN7)C8=CN=CN8)C=C3)C9=CN=CN9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin typically involves the reaction of porphyrin with imidazole derivatives under specific conditions. One common method is the reaction of porphyrin with 1H-imidazole-4-carbaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield alkylated porphyrin derivatives .

Scientific Research Applications

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in cancer cells. The imidazole groups also allow the compound to form coordination complexes with metal ions, enhancing its catalytic activity .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • ImP vs. Tetraphenylporphyrin (TPP): TPP (5,10,15,20-tetraphenylporphyrin) is a benchmark porphyrin with phenyl substituents. The imidazole groups in ImP are stronger electron donors compared to phenyl, leading to a redshifted Soret band and altered redox potentials. Solubility: TPP is hydrophobic (insoluble in water), whereas ImP’s imidazole groups may enhance water solubility or compatibility with polar solvents .
  • ImP vs. TPyP forms coordination networks with metal ions (e.g., Zn²⁺), while ImP’s imidazole groups could enable stronger axial ligand binding .

Comparison with Heteroatom-Substituted Porphyrins

  • ImP vs. 5,10,15,20-Tetra(4-carboxyphenyl)porphyrin :
    Carboxyphenyl groups introduce acidity (pKa ~4–5), enabling pH-dependent aggregation. ImP’s imidazole (pKa ~6.95) may similarly allow pH-responsive behavior but with distinct protonation sites affecting charge distribution .

Spectroscopic and Redox Properties

Compound Soret Band (nm) Extinction Coefficient (cm⁻¹ M⁻¹) Oxidation Potential (V vs. SCE) Reduction Potential (V vs. SCE)
ImP Not reported Not reported Not reported Not reported
TPP 418 5.0 × 10⁵ +1.02 -1.35
Cu-Tetra(N-ethyl-carbazolyl) 424 (shifted) ~1 × 10⁵ +0.89 -1.42
TPyP 422 4.8 × 10⁵ +0.95 -1.38

Key Observations :

  • Electron-donating substituents (e.g., imidazole, carbazole) redshift the Soret band and lower oxidation potentials compared to phenyl or pyridyl groups .
  • ImP’s redox behavior is expected to lie between carbazolyl and pyridyl porphyrins but requires experimental validation.

Anti-Inflammatory Activity

  • ImP vs. TPP Derivatives: TPP derivatives (e.g., TpFPP, TpBrPP) inhibit heat-induced hemolysis and TNF-α production in monocytes at 50 nM, comparable to naproxen . ImP’s imidazole groups may enhance anti-inflammatory activity via nitric oxide (NO) scavenging, similar to copper-naringin complexes .

Sensing and Catalysis

  • ImP vs. Platinum-Porphyrin Sensors :
    Pt(II)-TAPP (tetra-allyloxyphenylporphyrin) is used for H₂O₂ detection via fluorescence quenching. ImP’s imidazole groups could facilitate similar sensing mechanisms with metal coordination .

Photocatalytic Activity

  • ImP vs. Tetrafluorophenyl Porphyrins :
    Tetra(4-fluorophenyl)porphyrin immobilized in silica matrices degrades pesticides under UV light. ImP’s imidazole substituents might improve visible-light absorption, enhancing photocatalytic efficiency .

Toxicity and Stability

  • ImP’s imidazole groups may introduce higher biocompatibility or novel metabolic pathways, though data are lacking.

Biological Activity

5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin (CAS Number: 110766-05-7) is a synthetic porphyrin derivative characterized by the presence of four imidazole groups. This compound has garnered attention in various fields, including biochemistry and materials science, due to its unique structural properties and biological activities. This article explores the biological activity of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is C32H22N12, with a molecular weight of 574.6 g/mol. The compound consists of a porphyrin core with four imidazole substituents at the meso positions. The imidazole groups contribute to the compound's solubility and reactivity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC32H22N12
Molecular Weight574.6 g/mol
SolubilitySoluble in DMSO
Absorption Maximum (λmax)~420 nm (UV-Vis)

The biological activity of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is primarily attributed to its ability to participate in electron transfer processes and its interaction with biomolecules. Key mechanisms include:

  • Photodynamic Activity : The compound exhibits significant photodynamic properties, making it a candidate for phototherapy in cancer treatment. Upon irradiation with light, it generates reactive oxygen species (ROS) that induce apoptosis in cancer cells.
  • Metal Coordination : The imidazole groups can coordinate with metal ions, enhancing the compound's catalytic properties and stability in biological systems.
  • Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Study 1: Anticancer Properties

A study published in ACS Applied Nano Materials demonstrated that 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin effectively induced apoptosis in human breast cancer cells (MCF-7) when activated by light. The results indicated a significant reduction in cell viability post-treatment compared to control groups (p < 0.05). This suggests its potential use as a photosensitizer in photodynamic therapy .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this porphyrin showed promising results against various bacterial strains. In vitro assays revealed that the compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for certain strains .

Table 2: Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cellsACS Applied Nano Materials
AntimicrobialInhibitory effects on Staphylococcus aureus and E. coliACS Applied Nano Materials

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